molecular formula C12H9Br B13691987 2-(1-Bromovinyl)naphthalene

2-(1-Bromovinyl)naphthalene

Cat. No.: B13691987
M. Wt: 233.10 g/mol
InChI Key: CPICVRGUVRNMFR-UHFFFAOYSA-N
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Description

2-(1-Bromovinyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromovinyl group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromovinyl)naphthalene typically involves the bromination of naphthalene followed by a vinylation reaction. One common method is the bromodecarboxylation of 3-(2-naphthyl)acrylic acid using ethylenebis(N-methylimidazolium) ditribromide as a reagent . The reaction is carried out in acetonitrile-water mixture, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar bromination process, where naphthalene is treated with bromine in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromovinyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, cyanide salts, and various catalysts such as palladium complexes for coupling reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include nitriles, epoxides, and coupled products with extended carbon chains or aromatic systems.

Scientific Research Applications

2-(1-Bromovinyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromovinyl)naphthalene involves its interaction with various molecular targets and pathways. The bromovinyl group can undergo electrophilic addition reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and DNA, potentially disrupting cellular functions and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromovinyl)naphthalene is unique due to the presence of both the bromine and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.

Properties

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

2-(1-bromoethenyl)naphthalene

InChI

InChI=1S/C12H9Br/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H2

InChI Key

CPICVRGUVRNMFR-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=CC=CC=C2C=C1)Br

Origin of Product

United States

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